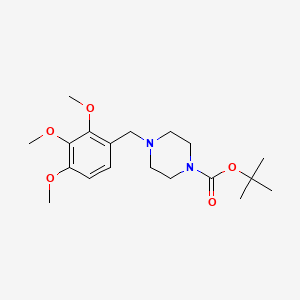
N-Boc-Trimetazidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-Trimetazidine is a derivative of trimetazidine, a well-known antianginal drug. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. This modification enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Trimetazidine typically involves the protection of the amine group in trimetazidine with a Boc group. One common method is the reaction of trimetazidine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the initial preparation of trimetazidine, followed by its protection with the Boc group. The reaction is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-Trimetazidine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various electrophiles, such as alkyl halides, under basic conditions
Major Products Formed
Deprotection: Trimetazidine
Substitution: N-substituted derivatives of trimetazidine
Aplicaciones Científicas De Investigación
N-Boc-Trimetazidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Boc-Trimetazidine is primarily related to its parent compound, trimetazidine. Trimetazidine inhibits the enzyme 3-ketoacyl-CoA thiolase, which decreases fatty acid oxidation and enhances glucose metabolism. This shift in energy substrate utilization helps to protect cells from ischemic damage by reducing oxidative stress and improving energy efficiency . The Boc group in this compound serves as a protective group, allowing for controlled release and targeted delivery of trimetazidine .
Comparación Con Compuestos Similares
Similar Compounds
Ranolazine: Another antianginal drug that modulates cardiac metabolism.
Befuraline: A piperazine derivative with antidepressant properties.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Quetiapine: An antipsychotic drug used to treat schizophrenia and bipolar disorder.
Uniqueness
N-Boc-Trimetazidine is unique due to its Boc-protected amine group, which enhances its stability and solubility. This makes it a valuable intermediate in chemical synthesis, particularly in the pharmaceutical industry. Its ability to modulate cardiac metabolism and protect against ischemic damage further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C19H30N2O5 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(22)21-11-9-20(10-12-21)13-14-7-8-15(23-4)17(25-6)16(14)24-5/h7-8H,9-13H2,1-6H3 |
Clave InChI |
VEHUBUWVCHATCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


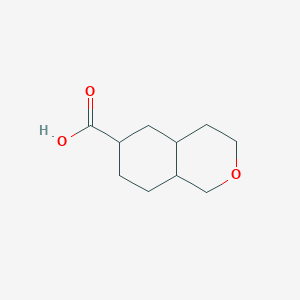
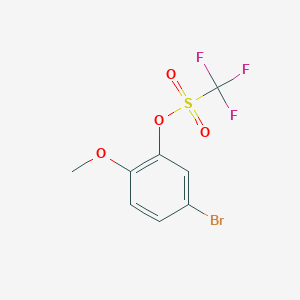
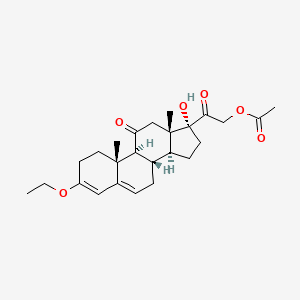
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
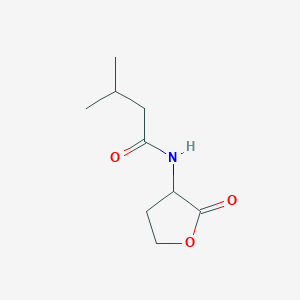
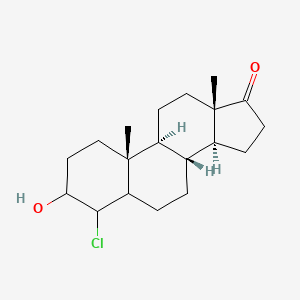
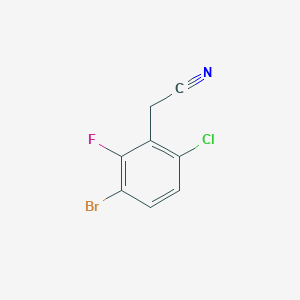
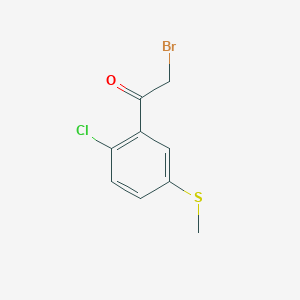
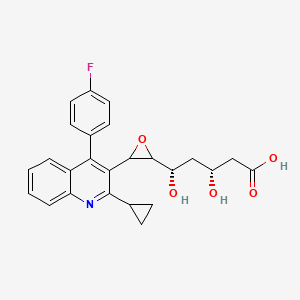
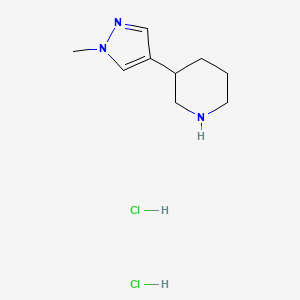
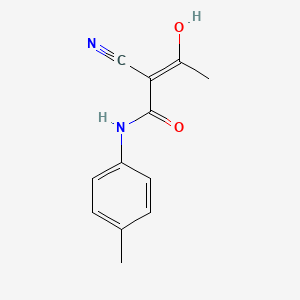
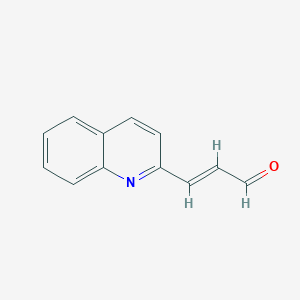
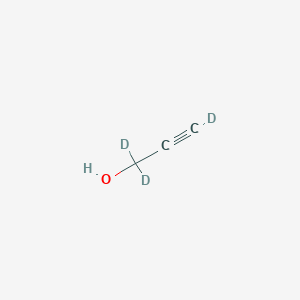
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
